molecular formula C7H9ClF2N2O B1402961 (2-(Difluoromethoxy)pyridin-4-yl)methanamine hydrochloride CAS No. 943843-27-4

(2-(Difluoromethoxy)pyridin-4-yl)methanamine hydrochloride

Cat. No. B1402961
M. Wt: 210.61 g/mol
InChI Key: MTOLBJHGTOQCAJ-UHFFFAOYSA-N
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Description

“(2-(Difluoromethoxy)pyridin-4-yl)methanamine hydrochloride” is a chemical compound with the CAS Number: 943843-27-4 . It has a molecular weight of 174.15 . The compound is available in the form of a white to yellow solid or a liquid .


Molecular Structure Analysis

The InChI code for the compound is 1S/C7H8F2N2O/c8-7(9)12-6-3-5(4-10)1-2-11-6/h1-3,7H,4,10H2 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.


Physical And Chemical Properties Analysis

The compound has a storage temperature of 2-8°C or 4°C . or 95 . The physical form of the compound can vary from a white to yellow solid to a liquid .

Scientific Research Applications

Chemical Inhibitors and Drug Metabolism

Pyridine derivatives, similar to "(2-(Difluoromethoxy)pyridin-4-yl)methanamine hydrochloride," are extensively studied for their roles as chemical inhibitors in drug metabolism. These compounds have been investigated for their selectivity and potency in inhibiting various Cytochrome P450 (CYP) isoforms, which are essential for the metabolism of many pharmaceuticals. This research is crucial for understanding drug-drug interactions and optimizing drug efficacy and safety (Khojasteh et al., 2011).

Medicinal Chemistry and Biological Activities

Pyridine derivatives are also pivotal in medicinal chemistry due to their versatile biological activities. They exhibit a wide range of pharmacological effects, including antifungal, antibacterial, antioxidant, and anticancer activities. The structural motif of pyridine provides a scaffold for developing new drugs with enhanced efficacy and reduced toxicity. This area of research helps in the design of novel therapeutic agents with potential applications in treating various diseases (Abu-Taweel et al., 2022; Altaf et al., 2015).

Chemosensing Applications

The structural framework of pyridine derivatives makes them excellent candidates for chemosensing applications. These compounds can be designed to detect various ions and molecules, showcasing their versatility in analytical chemistry. The research in this domain explores the development of highly selective and sensitive chemosensors, which are crucial for environmental monitoring, biomedical diagnostics, and the detection of hazardous substances (Abu-Taweel et al., 2022).

Safety And Hazards

The compound has been assigned the signal word "Warning" or "Danger" . Hazard statements associated with the compound include H302, H315, H319, and H335 . These statements indicate that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation.

properties

IUPAC Name

[2-(difluoromethoxy)pyridin-4-yl]methanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8F2N2O.ClH/c8-7(9)12-6-3-5(4-10)1-2-11-6;/h1-3,7H,4,10H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTOLBJHGTOQCAJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C=C1CN)OC(F)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9ClF2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40744355
Record name 1-[2-(Difluoromethoxy)pyridin-4-yl]methanamine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40744355
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2-(Difluoromethoxy)pyridin-4-yl)methanamine hydrochloride

CAS RN

943843-27-4
Record name 4-Pyridinemethanamine, 2-(difluoromethoxy)-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=943843-27-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-[2-(Difluoromethoxy)pyridin-4-yl]methanamine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40744355
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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